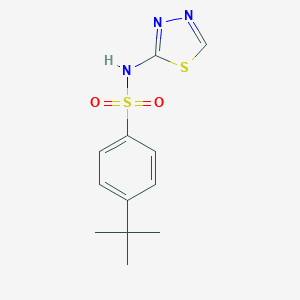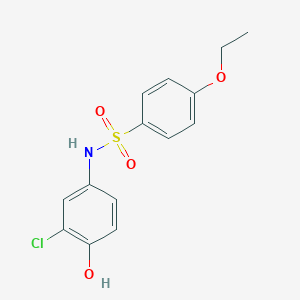
N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide, commonly known as BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBH is a hydrazone derivative, which is synthesized by the reaction of 4-bromobenzaldehyde and 2-hydroxybenzohydrazide.
Mecanismo De Acción
The mechanism of action of BBH is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, BBH has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In inflammation, BBH has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BBH has been shown to have both biochemical and physiological effects. In cancer cells, BBH has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In inflammation, BBH has been shown to decrease the expression of pro-inflammatory cytokines and chemokines. BBH has also been shown to decrease the levels of reactive oxygen species (ROS) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBH has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined by various analytical techniques. BBH is also stable under normal laboratory conditions. However, BBH has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. BBH is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for research on BBH. One area of interest is the development of BBH derivatives with improved anticancer activity. Another area of interest is the development of BBH-based materials with improved corrosion inhibition properties. Additionally, the use of BBH as a reagent for the determination of metal ions in complex matrices is an area of interest for analytical chemists. Finally, the potential use of BBH as a therapeutic agent for other inflammatory diseases, such as asthma and inflammatory bowel disease, is an area of interest for medicinal chemists.
Conclusion:
In conclusion, N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide, or BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBH has been extensively studied for its potential as an anticancer agent, anti-inflammatory agent, corrosion inhibitor, and reagent for the determination of metal ions. BBH has several advantages for lab experiments, but it also has some limitations. Future research on BBH will focus on developing derivatives with improved activity and developing BBH-based materials for various applications.
Métodos De Síntesis
The synthesis of BBH involves the reaction of 4-bromobenzaldehyde and 2-hydroxybenzohydrazide in ethanol. The reaction is catalyzed by a small amount of acetic acid and is carried out at room temperature under reflux conditions. The product is obtained as a yellow solid after filtration and drying.
Aplicaciones Científicas De Investigación
BBH has been extensively studied for its potential applications in various fields of science. It has shown promising results in the areas of medicinal chemistry, material science, and analytical chemistry.
Medicinal Chemistry: BBH has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BBH has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis.
Material Science: BBH has been studied for its potential as a corrosion inhibitor. It has been shown to inhibit the corrosion of metals in acidic environments. BBH has also been studied for its potential as a dye for textile applications.
Analytical Chemistry: BBH has been studied for its potential as a reagent for the determination of metal ions. It has been shown to selectively complex with certain metal ions, which can be detected by various analytical techniques.
Propiedades
Número CAS |
5325-70-2 |
|---|---|
Fórmula molecular |
C14H11BrN2O2 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-7-5-10(6-8-11)9-16-17-14(19)12-3-1-2-4-13(12)18/h1-9,18H,(H,17,19)/b16-9+ |
Clave InChI |
NYFGZXMXYMPJAE-CXUHLZMHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Br)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)



![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)